molecular formula C15H14 B3130558 4-(1-Propen-2-yl)biphenyl CAS No. 34352-84-6

4-(1-Propen-2-yl)biphenyl

Cat. No. B3130558
CAS RN: 34352-84-6
M. Wt: 194.27 g/mol
InChI Key: STSHXUNZIQVXJL-UHFFFAOYSA-N
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Description

“4-(1-Propen-2-yl)biphenyl” is a chemical compound with the molecular formula C15H14 . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .


Synthesis Analysis

While specific synthesis methods for “4-(1-Propen-2-yl)biphenyl” were not found, related compounds such as 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles have been synthesized through reactions involving acetylenic dipolarophile and 4′-(azidomethyl)[1,1′-biphenyl]-2-carbonitrile .

Scientific Research Applications

Biological Activity and Medicinal Chemistry

While limited studies exist, researchers have examined the biological effects of 4-(1-Propen-2-yl)biphenyl. Its structural similarity to other bioactive compounds suggests potential interactions with biological targets. Medicinal chemists may explore its derivatives for drug discovery, especially in areas like cancer therapy or neuroprotection.

For additional details, you can also find information about 4-(1-Propen-2-yl)biphenyl on the Ambeed website and explore its progress as a PD-1/PD-L1 inhibitor . High-quality reference standards are available for accurate testing .

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are the carbon atoms that are being coupled .

Mode of Action

In the context of SM coupling reactions, 4-(1-Propen-2-yl)biphenyl likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of 4-(1-Propen-2-yl)biphenyl’s action are likely related to its role in facilitating SM coupling reactions . By enabling the formation of new carbon-carbon bonds, it contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 4-(1-Propen-2-yl)biphenyl can be influenced by various environmental factors. For instance, the conditions under which SM coupling reactions are performed can impact the effectiveness of the compound . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a range of environmental conditions.

properties

IUPAC Name

1-phenyl-4-prop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSHXUNZIQVXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Propen-2-yl)biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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